molecular formula C10H14FN3 B13534119 1-((3-Fluoropyridin-4-yl)methyl)piperazine

1-((3-Fluoropyridin-4-yl)methyl)piperazine

Cat. No.: B13534119
M. Wt: 195.24 g/mol
InChI Key: JLOFICCUBGKGLP-UHFFFAOYSA-N
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Description

1-((3-Fluoropyridin-4-yl)methyl)piperazine is a chemical compound with the molecular formula C10H14FN3 It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluoropyridin-4-yl)methyl)piperazine typically involves the reaction of 3-fluoropyridine with piperazine. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Fluoropyridin-4-yl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-((3-Fluoropyridin-4-yl)methyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Material Science: It is explored for its use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-((3-Fluoropyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The fluoropyridine moiety enhances its binding affinity and selectivity towards these targets, influencing various biological pathways.

Comparison with Similar Compounds

  • 1-((3-Chloropyridin-4-yl)methyl)piperazine
  • 1-((3-Bromopyridin-4-yl)methyl)piperazine
  • 1-((3-Methylpyridin-4-yl)methyl)piperazine

Uniqueness: 1-((3-Fluoropyridin-4-yl)methyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(3-fluoropyridin-4-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

JLOFICCUBGKGLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=NC=C2)F

Origin of Product

United States

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